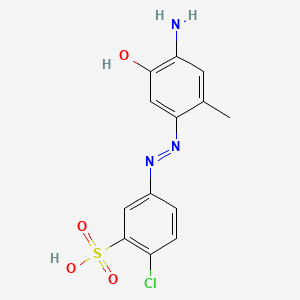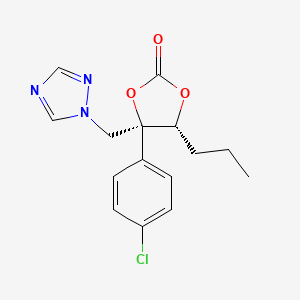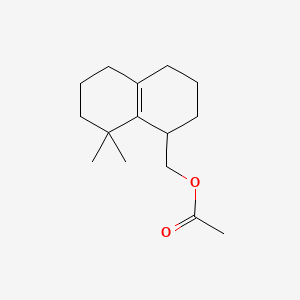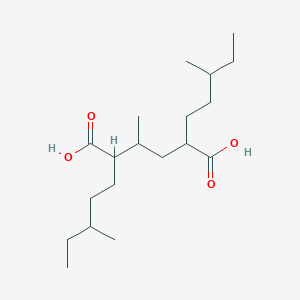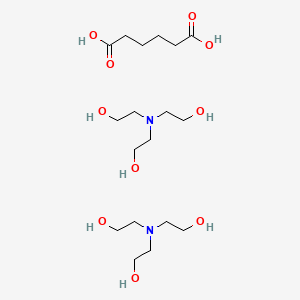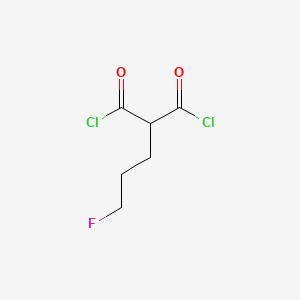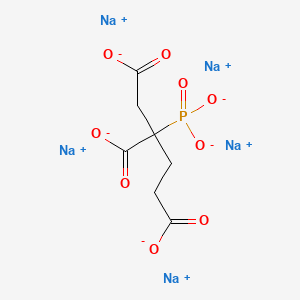![molecular formula C25H45ClN2O B12674721 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride CAS No. 26411-40-5](/img/structure/B12674721.png)
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride is a chemical compound with the molecular formula C25H45ClN2O and a molecular weight of 425.0906 g/mol. It is known for its unique structure, which includes a pyridinium ring, a long aliphatic chain, and a chloride ion. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride involves several steps. One common method includes the reaction of pyridine with an aliphatic amine and a methylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with negatively charged sites on proteins, while the long aliphatic chain can insert into lipid membranes, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride can be compared with other similar compounds, such as:
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium iodide: Similar structure but with an iodide ion.
1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium sulfate: Similar structure but with a sulfate ion.
The uniqueness of this compound lies in its specific interactions with molecular targets and its distinct chemical properties that make it suitable for various applications.
Properties
CAS No. |
26411-40-5 |
|---|---|
Molecular Formula |
C25H45ClN2O |
Molecular Weight |
425.1 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-1-ium-1-ylmethyl)octadecanamide;chloride |
InChI |
InChI=1S/C25H45N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28)26(2)24-27-22-19-17-20-23-27;/h17,19-20,22-23H,3-16,18,21,24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GGFXCFPLICJYBT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)C[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


